Bienvenue dans la boutique en ligne BenchChem!

Phosphorus-32

Radiopharmaceutical Therapy Dosimetry Oligonucleotide Radiotherapy

Phosphorus-32 (32P, CAS 14596-37-3) is a pure beta-emitting radioisotope with a physical half-life of 14.3 days and a maximum beta energy of 1.71 MeV. Its decay to stable sulfur-32 releases no gamma radiation, making it a pure beta source.

Molecular Formula H3P
Molecular Weight 34.998 g/mol
CAS No. 14596-37-3
Cat. No. B080044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphorus-32
CAS14596-37-3
Synonyms32P radioisotope
P-32 radioisotope
Phosphorus-32
Molecular FormulaH3P
Molecular Weight34.998 g/mol
Structural Identifiers
SMILESP
InChIInChI=1S/H3P/h1H3/i1+1
InChIKeyXYFCBTPGUUZFHI-OUBTZVSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phosphorus-32 (P-32) Radioisotope for Research, Diagnostics, and Therapeutics: Key Properties and Procurement Considerations


Phosphorus-32 (32P, CAS 14596-37-3) is a pure beta-emitting radioisotope with a physical half-life of 14.3 days and a maximum beta energy of 1.71 MeV [1]. Its decay to stable sulfur-32 releases no gamma radiation, making it a pure beta source [1]. The high specific activity of carrier-free 32P, approximately 285,000 Ci/g [2], underpins its utility as a highly sensitive tracer for nucleic acid labeling and phosphorylation studies, and its tissue penetration range of 3-8 mm makes it a therapeutic agent for myeloproliferative neoplasms and bone pain palliation [3].

Why Phosphorus-32 Cannot Be Simply Substituted: A Guide to Evidence-Based Selection vs. P-33, S-35, and Sr-89


The selection of Phosphorus-32 versus its closest analogs—namely Phosphorus-33, Sulfur-35, and Strontium-89—is not interchangeable. These radioisotopes differ fundamentally in physical half-life, beta emission energy, and tissue penetration depth, which directly dictate their optimal application in research and clinical settings. Substituting a high-energy, short-half-life emitter like 32P for a low-energy, longer-half-life tracer like 33P or 35S can lead to suboptimal autoradiographic resolution [1], altered absorbed dose distribution in targeted radiotherapy [2], or a mismatch between experimental duration and signal decay [3]. The following quantitative evidence guide is designed to provide the specific, comparator-based data necessary for a scientifically sound procurement decision.

Quantitative Evidence for Phosphorus-32 Selection: Head-to-Head Comparisons with P-33, S-35, and Sr-89


Superior Absorbed Dose Delivery to Large Tumors vs. Phosphorus-33 and Sulfur-35

In a comparative dosimetry study using a mouse tumor xenograft model, a 1 MBq intravenous dose of 32P-labeled oligonucleotides delivered a calculated absorbed radiation dose of 11 Gy to a tumor, compared to 1.5 Gy for 33P and an estimated 1.5 Gy for 35S under equivalent conditions [1]. This 7.3-fold higher dose delivery from 32P is a direct consequence of its higher beta emission energy and is critical for achieving a cytotoxic effect in larger tumor masses (>1 g), where lower-energy isotopes fail to deposit sufficient energy [2].

Radiopharmaceutical Therapy Dosimetry Oligonucleotide Radiotherapy

Reduced Marrow Toxicity vs. Strontium-89 in Bone Pain Palliation

A comparative clinical study evaluating 32P versus 89Sr for metastatic bone pain palliation found that while both agents achieved similar pain reduction (>50% reduction in 87.5% and 93.3% of patients, respectively) [1], the toxicity profile was distinct. A separate analysis noted that 32P toxicity is characterized by reversible myelosuppression, whereas 89Sr was observed to be relatively marrow-sparing, with the 32P group showing more pronounced thrombocytopenia [2]. This distinction is crucial for patient selection, particularly in those with pre-existing or suspected bone marrow compromise.

Bone Metastasis Pain Palliation Hematological Toxicity

Higher Detection Sensitivity but Lower Resolution vs. Phosphorus-33 in Autoradiography

In a phosphor imaging study of human p53 protein isoforms, exposure of radiolabeled samples for one half-life revealed a clear trade-off between sensitivity and resolution. 32P labeling provided higher detection sensitivity, but P-33 radiolabeling produced better resolution among the multiple phosphorylated isoforms [1]. The high-energy beta particles from 32P (max 1.71 MeV) scatter more widely in the imaging plate, reducing spatial resolution compared to the lower-energy 250 keV emissions of 33P, which yield a sharper image [2].

Autoradiography Protein Phosphorylation Detection Sensitivity

Direct Detection via Cherenkov Radiation vs. Phosphorus-33

The Cherenkov radiation threshold in water is 263 keV. The average beta energy of 32P is approximately 695 keV, well above this threshold, allowing for direct and efficient detection via Cherenkov counting without liquid scintillation cocktails [1]. In contrast, the maximum beta energy of 33P is 250 keV, placing it below the Cherenkov threshold; it therefore induces no measurable Cherenkov emission and requires a liquid scintillation cocktail for efficient counting [2]. This property enables a faster, simpler, and less expensive counting protocol for 32P in aqueous solutions.

Liquid Scintillation Counting Cherenkov Counting Radionuclide Metrology

Clinical Durability in Polycythemia Vera: 32P Monotherapy vs. 32P + Hydroxyurea

In a randomized trial of 461 polycythemia vera patients aged >65 years, first-line 32P monotherapy induced remission, but the median survival was 10.9 years. The addition of hydroxyurea (HU) maintenance therapy after 32P-induced remission prolonged the duration of remissions and reduced the mean annual 32P dose received by two-thirds, but it also significantly increased the risk of leukemia (30% at 15 years vs. 15% with 32P alone) and reduced median life expectancy to 9.3 years [1]. This data directly demonstrates that while 32P alone is effective, its combination with HU offers a trade-off between remission duration and long-term leukemic risk.

Polycythemia Vera Myeloproliferative Neoplasms Radiophosphorus Therapy

Optimal Application Scenarios for Phosphorus-32 Based on Evidence-Driven Differentiation


Targeted Radiotherapy of Solid Tumors >1 Gram

Based on dosimetry studies showing a 7.3-fold higher absorbed dose to tumors compared to 33P or 35S [1], 32P is the unequivocal choice for experimental or clinical radiotherapy targeting macroscopic tumor masses (>1 g). Its high-energy beta emissions (1.71 MeV max) ensure cytotoxic radiation is deposited throughout the tumor volume, a feat not achievable with lower-energy isotopes.

High-Sensitivity Autoradiography for Low-Abundance Phosphoproteins

When the primary goal is detecting low-abundance phosphorylated proteins or nucleic acids where signal strength is limiting, 32P is preferred. Quantitative evidence confirms its superior detection sensitivity in autoradiography compared to 33P, despite its lower spatial resolution [2]. This makes it ideal for initial discovery or when sample quantity is scarce.

High-Throughput Cherenkov Counting of Aqueous Radiophosphate Samples

For laboratories processing a high volume of aqueous 32P samples, the ability to perform direct Cherenkov counting without liquid scintillation cocktails provides a significant logistical advantage. This method reduces cost, waste, and sample preparation time, as 32P's beta emissions exceed the 263 keV Cherenkov threshold in water, unlike 33P [3].

First-Line Therapy for Polycythemia Vera in Elderly Patients

Clinical evidence from a large randomized trial demonstrates that 32P monotherapy provides a median survival of 10.9 years with a 15% leukemic transformation risk at 15 years in patients over 65 [4]. This establishes 32P as the evidence-based, first-line therapeutic standard for this specific patient population, with a well-characterized long-term safety profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phosphorus-32

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.